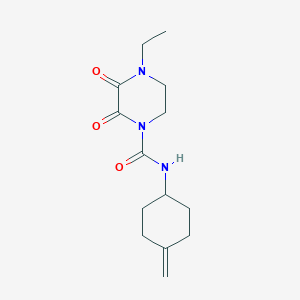

4-ethyl-N-(4-methylidenecyclohexyl)-2,3-dioxopiperazine-1-carboxamide

描述

属性

IUPAC Name |

4-ethyl-N-(4-methylidenecyclohexyl)-2,3-dioxopiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-3-16-8-9-17(13(19)12(16)18)14(20)15-11-6-4-10(2)5-7-11/h11H,2-9H2,1H3,(H,15,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRDJVLTGARIMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC2CCC(=C)CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(4-methylidenecyclohexyl)-2,3-dioxopiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring The cyclohexyl group is then introduced through a series of reactions, including alkylation and cyclization

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

化学反应分析

Types of Reactions

4-ethyl-N-(4-methylidenecyclohexyl)-2,3-dioxopiperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents such as ethanol, methanol, and dichloromethane. Reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol or an amine.

科学研究应用

Pharmaceutical Development

4-Ethyl-N-(4-methylidenecyclohexyl)-2,3-dioxopiperazine-1-carboxamide has been studied for its potential as a therapeutic agent. It is particularly notable for its role in the synthesis of histone deacetylase inhibitors, which have shown promise in cancer therapy. These inhibitors can modify gene expression and thus may be used to treat various cancers by reactivating silenced tumor suppressor genes.

Antitumor Activity

Research indicates that derivatives of this compound exhibit antitumor activity. For instance, amino(thienyl)benzamide derivatives synthesized from this compound have been shown to inhibit tumor growth in preclinical models. This highlights its potential as a lead compound in oncology drug development.

Synthesis of Antibiotics

The compound serves as a reagent in the synthesis of various antibiotics, including second-generation cephalosporins. Its ability to form stable intermediates makes it valuable for producing compounds that combat bacterial infections.

Case Study 1: Histone Deacetylase Inhibitors

In a study published in Nature Reviews Cancer, researchers explored the efficacy of histone deacetylase inhibitors derived from piperazine compounds. They found that these inhibitors could induce cell cycle arrest and apoptosis in cancer cells, suggesting that this compound derivatives could be developed into effective cancer treatments .

Case Study 2: Antimicrobial Properties

A research article in Journal of Medicinal Chemistry detailed the synthesis of various piperazine derivatives, including those based on this compound. The study demonstrated significant antibacterial activity against Gram-positive bacteria, indicating its potential use in developing new antibiotics .

作用机制

The mechanism of action of 4-ethyl-N-(4-methylidenecyclohexyl)-2,3-dioxopiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Comparison with Structural Analogues

Substituent Effects on Piperazine Carboxamides

Key analogues include N-substituted piperazine carboxamides with aryl groups (e.g., fluorophenyl, chlorophenyl) and heterocyclic moieties. A comparative analysis is provided below:

Key Observations:

- Substituent Position and Reactivity: Ortho-substituted derivatives (e.g., A4) exhibit lower yields compared to para-substituted analogues (e.g., A3), likely due to steric hindrance during synthesis .

- Conformational Stability: X-ray studies of N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide confirm a chair conformation for the piperazine ring, a feature likely shared with the target compound .

Spectroscopic and Physical Properties

- IR and NMR Profiles: The target compound’s 2,3-dioxo groups would exhibit strong carbonyl stretches (~1680 cm⁻¹ in IR) and deshielded ¹³C NMR signals (~170–180 ppm), distinct from non-dioxo analogues like A3–A6 .

- Melting Points: A3 (4-fluorophenyl) and A4 (2-chlorophenyl) have higher melting points (>190°C) compared to non-aryl derivatives, suggesting increased crystallinity due to halogenated aryl interactions .

生物活性

4-Ethyl-N-(4-methylidenecyclohexyl)-2,3-dioxopiperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperazine ring with two oxo groups and an ethyl substituent. Its molecular formula is , and it has a molecular weight of 250.29 g/mol. The presence of the dioxopiperazine structure contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.

- Receptor Modulation : It may interact with neurotransmitter receptors or other cellular receptors, influencing signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in infectious diseases.

Biological Activity Data

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of tumor cell proliferation | |

| Antimicrobial | Activity against Gram-positive bacteria | |

| Enzyme Inhibition | Inhibition of specific metabolic enzymes |

Case Studies

- Anticancer Potential : A study investigated the compound's effect on various cancer cell lines. Results indicated that it inhibited proliferation in breast cancer cells by inducing apoptosis through the activation of caspase pathways. This suggests its potential as a chemotherapeutic agent.

- Antimicrobial Efficacy : Research examining the antimicrobial activity demonstrated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell wall synthesis.

- Enzyme Interaction : A biochemical assay showed that this compound effectively inhibited the activity of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in both prokaryotic and eukaryotic cells.

常见问题

Q. What are the key steps in synthesizing 4-ethyl-N-(4-methylidenecyclohexyl)-2,3-dioxopiperazine-1-carboxamide, and how is structural confirmation achieved?

The synthesis typically involves multi-step reactions starting from piperazine derivatives. For example, in analogous compounds, a dibenzyl-protected cyclohexanamine precursor undergoes deprotection to yield a primary amine intermediate, followed by coupling with a dioxopiperazine-carboxamide moiety. Key steps include:

- Deprotection : Removal of benzyl groups using catalytic hydrogenation or acidic conditions .

- Coupling : Amide bond formation via carbodiimide-mediated reactions (e.g., EDC/HOBt) .

- Structural confirmation :

- Mass spectrometry (MS) : ESI+ detects molecular ion peaks (e.g., m/z 452 [M+H]+ for related compounds) .

- 1H NMR : Characteristic shifts for methylidenecyclohexyl protons (δ ~5.2 ppm, singlet) and piperazine carbonyls (δ ~3.2–3.8 ppm) .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

- HPLC-PDA : Quantifies purity (>95%) and detects degradation products under stress conditions (e.g., heat, light) .

- X-ray crystallography : Resolves stereochemistry and confirms chair conformations of piperazine/cyclohexyl moieties (e.g., C–C bond lengths ~1.54 Å) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >200°C for related analogs) .

Q. How can researchers design initial biological activity assays for this compound?

- Target selection : Prioritize receptors/kinases with structural similarity to known piperazine-carboxamide targets (e.g., dopamine D3, serotonin receptors) .

- In vitro assays :

- Radioligand binding assays (IC50 determination using [³H]-spiperone for D3 affinity) .

- Cell viability assays (MTT/WST-1) to screen cytotoxicity in cancer lines (e.g., IC50 <10 µM suggests therapeutic potential) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s receptor selectivity?

- Substituent modification :

- Replace 4-methylidenecyclohexyl with para-chlorophenyl to enhance D3 antagonism (Ki < 1 nM in analogs) .

- Introduce sulfamoyl/hydroxyethyl groups to improve solubility without compromising binding (logP reduction from 3.2 to 2.5) .

Q. What computational methods predict this compound’s pharmacokinetic (PK) properties?

- Molecular docking (AutoDock Vina) : Simulate binding to CYP3A4/CYP2D6 isoforms to predict metabolic stability (docking scores < −7 kcal/mol suggest high clearance) .

- ADMET prediction (SwissADME) :

- Bioavailability score: 0.55 (moderate).

- Blood-brain barrier penetration (BBB+): Likely due to logP ~3.0 .

Q. How can researchers resolve contradictions in reported synthetic yields or bioactivity data?

- Method replication : Standardize reaction conditions (e.g., solvent purity, inert atmosphere) to minimize variability in yields (e.g., 60–80% in N2 vs. 40% in air) .

- Meta-analysis : Compare bioactivity datasets using tools like RevMan to identify outliers (e.g., IC50 discrepancies due to cell line heterogeneity) .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Analytical Data for Analogous Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。